N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-8-12(18-19-20(8)14-16-5-6-23-14)13(21)17-9-3-4-11(22-2)10(15)7-9/h3-7H,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFAJKBSZPWDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Triazole Ring: The 1,2,3-triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes.
Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the 3-chloro-4-methoxyaniline derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.
Purification Techniques: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has shown significant antimicrobial activity:
- Minimum Inhibitory Concentration (MIC): In vitro studies have reported MIC values indicating potent activity against various pathogens.
- Biofilm Inhibition: The compound effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin.
- Synergistic Effects: It exhibits synergistic relationships when combined with other antibiotics, enhancing their efficacy against resistant strains .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through several assays:
- Cytotoxicity Studies: It displays low cytotoxicity with IC50 values indicating a favorable safety profile.
- Mechanism of Action: The compound may modulate critical signaling pathways involved in cell proliferation and apoptosis by interacting with specific molecular targets such as enzymes and receptors .
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against various bacterial strains. Results indicated that the compound had a significant effect on reducing bacterial load in vitro and showed promise for further development as a therapeutic agent against bacterial infections .
Case Study 2: Anticancer Potential
Research published in Cancer Letters demonstrated that this compound exhibited selective cytotoxicity against human cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Pyrazole-Carboxamide Derivatives ()
Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p) share a carboxamide backbone but replace the triazole-thiazole system with pyrazole rings. Key differences include:
- Substituent Impact: The presence of dual pyrazole rings and cyano groups (e.g., 3a) reduces molecular symmetry compared to the target compound.
- Melting Points: Chlorinated derivatives (e.g., 3b, 3e) exhibit higher melting points (171–174°C) than non-chlorinated analogues (133–135°C for 3a), suggesting enhanced crystallinity due to halogen interactions .
Benzoxazole-Triazole-Thione Hybrids ()
5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) differs in its thione (-C=S) group and benzoxazole moiety. Key distinctions:
- Electronic Effects : The thione group (IR: 1243 cm⁻¹) introduces sulfur-based nucleophilicity, absent in the target carboxamide.
Triazole-Carboxamide Derivatives ()
- N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides : These compounds feature a methylphenyl group at position 1 of the triazole, contrasting with the thiazol-2-yl group in the target. The methyl substituent likely increases lipophilicity, whereas the thiazole ring may enhance hydrogen-bonding capacity .
Physicochemical and Spectroscopic Comparisons
Table 1: Comparative Data for Select Analogues
Key Observations:
- Chlorine Substitution: Chlorinated analogues (3b, 3e) show higher melting points and molecular weights compared to non-halogenated derivatives, consistent with stronger intermolecular forces .
- Thiazole vs. Thione : The target compound’s thiazole ring may confer distinct electronic properties (e.g., aromaticity, dipole moments) compared to the thione group in 6h .
- Synthetic Yields : Coupling reactions using EDCI/HOBt () achieve moderate yields (62–71%), comparable to acid chloride methods () .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on available research findings, including cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅ClN₄O₂S |
| Molecular Weight | 328.82 g/mol |
| IUPAC Name | This compound |
| Chemical Class | Triazole and Thiazole Derivative |
Anticancer Activity
Research indicates that compounds with triazole and thiazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that related thiazole derivatives showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Testing
In a comparative study involving several thiazole derivatives:
- Compound A : IC₅₀ = 12 µM against A549 (lung cancer) cells.
- Compound B : IC₅₀ = 15 µM against MCF-7 (breast cancer) cells.
The presence of the thiazole ring was crucial for enhancing the cytotoxic effects observed in these compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The thiazole and triazole structures are known to contribute to antimicrobial activity by interfering with microbial cell wall synthesis and function.
Antimicrobial Testing Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results suggest that the compound exhibits moderate to strong antimicrobial activity against both bacterial and fungal strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro and Methoxy Substituents : These groups enhance lipophilicity and potentially improve binding affinity to biological targets.
- Thiazole Ring : Essential for maintaining the biological activity observed in various assays.
Research indicates that modifications to the phenyl ring can significantly alter the compound's potency against different cancer cell lines .
Q & A
Q. Key Parameters :
- Solvents: DMF or PEG-400 for solubility .
- Catalysts: Bleaching Earth Clay (pH 12.5) for heterogeneous catalysis .
- Purification: Recrystallization in water/acetic acid mixtures .
Advanced: How can reaction conditions be optimized to improve yields?
Answer:
Optimization involves systematic variation of:
- Temperature : Elevated temperatures (70–80°C) enhance reaction rates but may increase side products .
- Catalyst Loading : 10 wt% heterogeneous catalysts improve efficiency without complicating purification .
- Solvent Polarity : PEG-400 enhances solubility of polar intermediates, reducing aggregation .
Q. Example Optimization Table :
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 25°C | 70°C | 25% → 87% |
| Catalyst | None | Bleaching Earth Clay | 30% → 78% |
| Solvent | DCM | PEG-400 | 40% → 82% |
Basic: Which spectroscopic techniques are essential for characterization?
Answer:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .
- FT-IR : Identify carbonyl (C=O stretch at ~1670 cm⁻¹) and triazole/thiazole ring vibrations (1450–1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL .
Q. Example NMR Data (from Analogous Compounds) :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Methoxy (-OCH₃) | 3.87 | Singlet |
| Thiazole C-H | 7.35 | Doublet |
| Triazole C-CH₃ | 2.45 | Singlet |
Advanced: How to address discrepancies between theoretical and experimental spectral data?
Answer:
Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental data .
Isotopic Labeling : Resolve overlapping signals (e.g., using ¹⁵N-labeled azides for triazole assignment).
Dynamic Effects : Account for temperature-dependent conformational changes in NMR analysis .
Case Study :
For a related triazole carboxamide, experimental %C (69.48) deviated from theoretical (68.92) due to hydration. Adjustments included drying under vacuum for 24 hr .
Advanced: Strategies for resolving crystal structure refinement challenges
Answer:
- Data Quality : Collect high-resolution (<1.0 Å) data to reduce noise in electron density maps .
- SHELXL Features : Use
TWINandBASFcommands for twinned crystals;ISORto restrain anisotropic displacement parameters . - Validation Tools : Employ WinGX/ORTEP for visualizing hydrogen bonds and π-π stacking .
Q. Refinement Metrics :
| Parameter | Target Range |
|---|---|
| R-factor | <5% (high-res) |
| C-C bond σ | 0.002–0.005 Å |
| ADP consistency | ΔUij < 0.01 Ų |
Basic: Mitigating solubility issues for in vitro assays
Answer:
- Co-solvents : Use DMSO (≤5% v/v) for stock solutions.
- Surfactants : Add Tween-80 (0.1%) to aqueous buffers for colloidal stability .
- Derivatization : Introduce hydrophilic groups (e.g., -SO₃H) via post-synthetic modification .
Advanced: Computational prediction of bioactivity
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with MD simulations .
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values for lead optimization .
Q. Example QSAR Parameter :
| Substituent | σ (Hammett) | IC₅₀ (nM) |
|---|---|---|
| -OCH₃ | -0.27 | 120 |
| -Cl | +0.23 | 85 |
Basic: Critical purification parameters
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
